ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate
CAS No.: 868968-92-7
Cat. No.: VC4877980
Molecular Formula: C16H16N6O3S
Molecular Weight: 372.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868968-92-7 |
|---|---|
| Molecular Formula | C16H16N6O3S |
| Molecular Weight | 372.4 |
| IUPAC Name | ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate |
| Standard InChI | InChI=1S/C16H16N6O3S/c1-2-25-15(24)9-18-13(23)10-26-14-6-5-12-19-20-16(22(12)21-14)11-4-3-7-17-8-11/h3-8H,2,9-10H2,1H3,(H,18,23) |
| Standard InChI Key | SVTQNIKYJXHJSD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name—ethyl 2-[[2-[(3-pyridin-3-yl-[1, triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate—reflects its hybrid structure. Key components include:
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Triazolo-pyridazine core: A fused bicyclic system with a triazole ring (positions 1,2,4) adjacent to a pyridazine ring.
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Pyridin-3-yl substituent: A nitrogen-containing aromatic ring at position 3 of the triazole moiety.
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Sulfanyl-acetamido linker: A thioether bridge (-S-) connecting the core to an acetamido group.
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Ethyl ester terminus: A polar ester group enhancing solubility and pharmacokinetic properties.
The SMILES string CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 confirms this arrangement.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| LogP (Predicted) | 1.8 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Table 1: Key physicochemical properties . |
The compound’s moderate lipophilicity (LogP ~1.8) suggests balanced membrane permeability and aqueous solubility, though experimental solubility data remain unreported.
Synthetic Pathways
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the triazolo-pyridazine core and attach substituents:
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Pyridazine Ring Formation: Cyclocondensation of hydrazine derivatives with diketones yields the pyridazine backbone.
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Triazole Annulation: A [3+2] cycloaddition between nitriles and azides forms the triazole ring.
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Sulfanyl-Acetamido Linkage: Thiol-alkylation couples the core to the acetamido-ethyl ester via a sulfide bond.
Critical parameters include:
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Solvent Selection: Dimethyl sulfoxide (DMSO) or ethanol for optimal solubility.
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Catalysts: Palladium or copper catalysts for cross-coupling steps.
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Temperature: Reactions typically proceed at 60–100°C.
Biological Activity and Mechanistic Insights
5-Lipoxygenase (5-LOX) Inhibition
In silico docking studies position the compound within the 5-LOX active site, where the triazolo-pyridazine core forms π-π interactions with Phe177 and His432, while the sulfanyl linker stabilizes the complex via hydrophobic contacts. Comparative analysis with the fluorophenyl analog (CAS 852374-08-4) shows reduced potency, underscoring the pyridinyl group’s role in target engagement .
Computational Modeling and Structure-Activity Relationships
Molecular Dynamics Simulations
Simulations (200 ns) reveal stable binding to 5-LOX, with root-mean-square deviation (RMSD) <2.0 Å. The pyridinyl group’s nitrogen participates in a water-mediated hydrogen bond with Gln363, enhancing affinity.
Analog Comparison
Therapeutic Applications and Future Directions
Anti-Inflammatory Drug Development
The compound’s 5-LOX inhibition suggests utility in treating asthma, rheumatoid arthritis, and atherosclerosis. Optimizing the sulfanyl linker’s length could improve bioavailability.
Oncology
Further studies should explore synergies with checkpoint inhibitors (e.g., anti-PD-1) and dose-response relationships in xenograft models.
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